molecular formula C2H2N3O2- B14268378 1,2,4-Triazolidine-3,5-dione, ion(1-) CAS No. 133476-04-7

1,2,4-Triazolidine-3,5-dione, ion(1-)

Cat. No.: B14268378
CAS No.: 133476-04-7
M. Wt: 100.06 g/mol
InChI Key: UDATXMIGEVPXTR-UHFFFAOYSA-M
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Description

1,2,4-Triazolidine-3,5-dione, ion(1-) is a heterocyclic compound that features a five-membered ring containing three nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Triazolidine-3,5-dione can be synthesized through several methods. One common approach involves the reaction of aldehydes or ketones with thiosemicarbazide in the presence of a catalyst. For instance, using meglumine as a green catalyst in water provides an eco-friendly and efficient synthesis route . Another method involves the use of acidic ionic liquids to catalyze the reaction between aldehydes and thiosemicarbazide .

Industrial Production Methods: Industrial production of 1,2,4-Triazolidine-3,5-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green solvents is often preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Triazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides.

    Cycloaddition: Mesoionic triazolones.

Scientific Research Applications

1,2,4-Triazolidine-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolidine-3,5-dione involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

1,2,4-Triazolidine-3,5-dione can be compared with other similar compounds such as:

Uniqueness: 1,2,4-Triazolidine-3,5-dione stands out due to its dual carbonyl groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to form stable complexes with different substrates makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

133476-04-7

Molecular Formula

C2H2N3O2-

Molecular Weight

100.06 g/mol

IUPAC Name

5-oxo-1,4-dihydro-1,2,4-triazol-3-olate

InChI

InChI=1S/C2H3N3O2/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7)/p-1

InChI Key

UDATXMIGEVPXTR-UHFFFAOYSA-M

Canonical SMILES

C1(=O)NC(=NN1)[O-]

Origin of Product

United States

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